molecular formula C5H7BrN4O2 B1381924 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1674389-91-3

3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No. B1381924
CAS RN: 1674389-91-3
M. Wt: 235.04 g/mol
InChI Key: BHZOIRIYYCZOEC-UHFFFAOYSA-N
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Description

The compound “3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It likely has a triazole ring (a five-membered ring with three nitrogen atoms and two carbon atoms) with a bromine atom attached to one carbon, a methoxymethyl group attached to another carbon, and a carboxamide group attached to the remaining carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a bromine atom might make the compound relatively heavy and possibly reactive. The methoxymethyl and carboxamide groups could potentially participate in hydrogen bonding, affecting the compound’s solubility .

Scientific Research Applications

Synthesis and Characterization

  • 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide and related compounds have been used in the synthesis of various heterocyclic compounds. This includes the synthesis of novel 1,2,4-triazole derivatives with potential anti-inflammatory, anticancer, and antifungal activities (Abdel‐Aziz et al., 2014), (Bekircan et al., 2008), (Holla et al., 1996).

Molecular Modeling and Spectroscopic Analysis

  • The compound's derivatives have been employed in molecular modeling and spectroscopic studies. These studies include the characterization and crystal structure analysis, which are crucial for understanding the properties and potential applications of these compounds (Anuradha et al., 2014), (Beytur & Avinca, 2021).

Anticancer and Antimicrobial Activities

  • Research has explored the synthesis of 1,2,4-triazole derivatives for their potential anticancer and antimicrobial activities. This includes evaluating their efficacy against various cancer cell lines and microbial strains (Lei et al., 2014), (Morabia, 2015).

Chemical Synthesis and Drug Development

  • The chemical structure of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide has been utilized in the development of new synthetic routes for various pharmaceuticals and chemical compounds. This includes the synthesis of nucleoside analogs and other biologically active compounds (Ikemoto et al., 2005).

Future Directions

The study of new triazole compounds is an active area of research in medicinal chemistry, as these compounds often have interesting biological activities. Future research could involve testing this compound for biological activity, studying its reactivity, or investigating its potential uses in material science .

properties

IUPAC Name

5-bromo-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZOIRIYYCZOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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